molecular formula C20H22N6O2 B2731548 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1904203-80-0

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2731548
CAS RN: 1904203-80-0
M. Wt: 378.436
InChI Key: JXSZGEPUPYRIKU-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Antagonism

One area of research involves the molecular interaction of benzamide derivatives with receptors. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor shows how these compounds can be potent and selective antagonists, providing a foundation for developing therapies targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Biological Evaluation of Derivatives

Research on the synthesis of novel compounds and their biological evaluation for anti-inflammatory and analgesic activities is another application. For instance, derivatives synthesized from visnaginone and khellinone have been explored for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory properties, demonstrating the potential of these compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer and Anti-inflammatory Agents

Compounds like pyrazolopyrimidines have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Capillary Electrophoresis for Substance Analysis

The application of nonaqueous capillary electrophoresis for separating and analyzing related substances, such as imatinib mesylate and its derivatives, showcases the analytical applications of these compounds in quality control and pharmaceutical analysis (Ye et al., 2012).

Metabolism and Pharmacokinetics Modeling

Studies on the metabolism of antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, offer insights into the metabolic pathways of these compounds in humans, contributing to the optimization of dosing and therapeutic strategies (Gong et al., 2010).

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-12-18(27)24-20(22-14)25-10-6-16(7-11-25)23-19(28)15-4-2-5-17(13-15)26-9-3-8-21-26/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZGEPUPYRIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.